H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA

Description

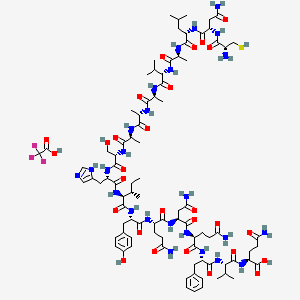

The compound H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a 19-residue linear peptide with a trifluoroacetic acid (TFA) counterion, commonly introduced during solid-phase peptide synthesis (SPPS). Key structural features include:

- N-terminal cysteine (Cys1): Potential for dimerization or metal coordination.

- Ala-rich motif (Ala4–Ala7): May promote α-helix formation due to alanine’s helical propensity.

- Glutamine (Gln) clusters (Gln13, Gln14, Gln16, Gln19): Likely linked to antioxidant or immunomodulatory functions, as seen in glutamine-containing dipeptides .

- Aromatic residues (Tyr12, Phe17): Possible roles in receptor binding or stability.

Properties

Molecular Formula |

C89H134F3N25O28S |

|---|---|

Molecular Weight |

2091.2 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C87H133N25O26S.C2HF3O2/c1-13-42(8)69(112-82(132)58(32-49-35-94-38-95-49)106-83(133)61(36-113)109-72(122)45(11)97-70(120)43(9)96-71(121)44(10)99-84(134)67(40(4)5)110-73(123)46(12)98-77(127)55(29-39(2)3)104-80(130)59(33-65(92)118)103-74(124)51(88)37-139)86(136)108-56(31-48-19-21-50(114)22-20-48)78(128)100-53(24-27-63(90)116)76(126)107-60(34-66(93)119)79(129)101-52(23-26-62(89)115)75(125)105-57(30-47-17-15-14-16-18-47)81(131)111-68(41(6)7)85(135)102-54(87(137)138)25-28-64(91)117;3-2(4,5)1(6)7/h14-22,35,38-46,51-61,67-69,113-114,139H,13,23-34,36-37,88H2,1-12H3,(H2,89,115)(H2,90,116)(H2,91,117)(H2,92,118)(H2,93,119)(H,94,95)(H,96,121)(H,97,120)(H,98,127)(H,99,134)(H,100,128)(H,101,129)(H,102,135)(H,103,124)(H,104,130)(H,105,125)(H,106,133)(H,107,126)(H,108,136)(H,109,122)(H,110,123)(H,111,131)(H,112,132)(H,137,138);(H,6,7)/t42-,43-,44-,45-,46-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,67-,68-,69-;/m0./s1 |

InChI Key |

FDGPQRJKYKQKKL-COERCSAOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CS)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CS)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this peptide can be achieved through solid-phase peptide synthesis (SPPS) , a widely used method for peptide production. The process involves the following steps:

Attachment of the first amino acid: to a solid resin support.

Sequential addition of protected amino acids: to the growing peptide chain.

Deprotection and coupling reactions: to form peptide bonds.

Cleavage of the peptide: from the resin and removal of protecting groups.

Common reagents used in SPPS include Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) protected amino acids , coupling agents like HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) , and cleavage reagents such as trifluoroacetic acid (TFA) .

Industrial Production Methods

Industrial production of peptides often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the repetitive steps of SPPS, ensuring high purity and yield of the final product. Additionally, purification techniques like high-performance liquid chromatography (HPLC) are employed to obtain the desired peptide with high purity .

Chemical Reactions Analysis

Hydrolysis

Peptide bonds in H-Cysteine-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA can be cleaved by water, leading to the breakdown of the peptide into its constituent amino acids. This reaction is essential for understanding the stability and behavior of peptides in biological systems.

Oxidation

Oxidation reactions can occur, particularly involving cysteine residues, which may form disulfide bonds under oxidative conditions. This can affect the peptide's structure and biological activity.

Acid-Base Chemistry

The presence of TFA indicates that the peptide is in a protonated form. Acid-base reactions can influence the peptide's solubility and interactions with other molecules.

Purification Methods

After synthesis, peptides are often purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC). This involves loading the peptide onto an RP-HPLC column and washing with aqueous solutions to remove impurities .

Biological Activities

The biological activities of peptides depend on their sequence and structure. These activities can include interactions with receptors, enzymes, or other proteins, influencing various physiological processes.

Table 2: Chemical Reactions

| Reaction | Description | Conditions |

|---|---|---|

| Hydrolysis | Cleavage of peptide bonds by water | Aqueous environment |

| Oxidation | Formation of disulfide bonds | Oxidative conditions |

| Acid-Base | Protonation/deprotonation | Presence of acids/bases |

Scientific Research Applications

Role in Metabolic Disorders

Insulin Sensitivity and Type 2 Diabetes:

Research has indicated that CD36 is involved in the regulation of fatty acid uptake and insulin sensitivity. A study demonstrated that modulation of CD36 expression could improve insulin sensitivity in adipose tissues, suggesting potential therapeutic applications for managing type 2 diabetes. The peptide's ability to enhance glucose uptake and lipid metabolism makes it a candidate for further investigation in metabolic disorder treatments .

Immune Response Modulation

Inflammation and Immune Regulation:

CD36 has been implicated in the immune response, particularly in macrophage activation and inflammation. The peptide derived from CD36 can influence macrophage polarization, promoting an anti-inflammatory phenotype. This property is crucial for developing therapies aimed at chronic inflammatory diseases such as atherosclerosis and rheumatoid arthritis .

Cardiovascular Health

Atherogenesis Prevention:

Given its role in lipid metabolism, H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA may contribute to cardiovascular health by reducing the risk of atherosclerosis. Studies have shown that peptides targeting CD36 can decrease foam cell formation in arterial walls, thus potentially preventing plaque buildup .

Cancer Research

Tumor Microenvironment Interaction:

CD36 is also expressed in various cancer types, where it can affect tumor growth and metastasis. The peptide's interaction with tumor microenvironment components suggests that it could serve as a target for cancer therapies aimed at disrupting tumor-promoting signals. Research indicates that blocking CD36 could inhibit tumor cell migration and invasion .

Neuroprotective Effects

Cognitive Function and Neurodegenerative Diseases:

Emerging studies suggest that CD36 may play a role in neuroprotection. The peptide's ability to modulate inflammation and oxidative stress indicates potential applications in neurodegenerative diseases such as Alzheimer's disease. By enhancing cellular resilience against stressors, this peptide could be pivotal in developing therapeutic strategies for cognitive decline .

Data Table: Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Metabolic Disorders | Enhances insulin sensitivity | Improved glucose metabolism |

| Immune Response | Modulates macrophage polarization | Reduced inflammation |

| Cardiovascular Health | Decreases foam cell formation | Lower risk of atherosclerosis |

| Cancer Research | Disrupts tumor-promoting signals | Inhibition of tumor growth |

| Neuroprotective Effects | Modulates inflammation and oxidative stress | Protection against cognitive decline |

Case Studies

-

Type 2 Diabetes Management:

A clinical study evaluated the effects of CD36 modulation on insulin sensitivity in obese individuals. Results indicated significant improvements in glucose tolerance following treatment with peptides derived from CD36. -

Atherosclerosis Prevention:

In vitro experiments demonstrated that this compound reduced lipid accumulation within macrophages, suggesting its potential as a therapeutic agent against cardiovascular diseases. -

Cancer Progression:

Research involving cancer cell lines showed that blocking CD36 activity led to decreased invasiveness and migration of tumor cells, highlighting the peptide's role in cancer therapy.

Mechanism of Action

The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes . The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific context and application of the peptide .

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target peptide lacks the disulfide bonds seen in ’s peptide, which confer stability and therapeutic versatility in autoimmune diseases .

- Unlike the cyclic peptide in , the target’s linear structure may reduce conformational rigidity but increase susceptibility to proteolysis .

- The Ala-rich region contrasts with ’s Ser-Ser-Ser motif, which enhances solubility for radiopharmaceutical applications .

Key Observations :

- The target’s Gln clusters align with –10, where glutamine dipeptides improved antioxidant capacity (↑GSH-Px, SOD) and gut morphology in pigs . However, the target’s larger size may necessitate different delivery mechanisms.

- ’s peptide targets specific pathogens (e.g., Streptococcus pneumoniae), while the target’s lack of defined receptor-binding motifs (e.g., Trp-Ala-Val in ) suggests broader, non-receptor-mediated effects .

Stability and Pharmacokinetics

Key Observations :

- The target’s linear structure and lack of stabilizing modifications (e.g., cyclization, D-amino acids) may reduce bioavailability compared to and .

- TFA counterions can interfere with biological activity, necessitating formulation optimization compared to acetate or hydrochloride salts.

Analytical Characterization

Techniques used across studies include:

- Reversed-phase HPLC (RP-HPLC): Purity assessment () .

- Mass spectrometry (ESI-MS): Molecular weight confirmation () .

- Amino acid analysis: Quantification of Gln and Cys () .

Research Findings and Implications

- Antioxidant Potential: The target’s Gln residues may mimic –10, where Ala-Gln dipeptides increased glutathione (GSH) and superoxide dismutase (SOD) in pigs, reducing oxidative stress .

- Immune Modulation : ’s Cys-rich peptide reduced infections via immune pathway activation, suggesting the target’s single Cys could be engineered for similar applications .

- Synthesis Challenges : The target’s Ala-rich region may simplify synthesis compared to disulfide-bonded peptides, but TFA removal is critical for in vivo use.

Biological Activity

H-Cys-Asn-Leu-Ala-Val-Ala-Ala-Ala-Ser-His-Ile-Tyr-Gln-Asn-Gln-Phe-Val-Gln-OH.TFA is a synthetic peptide that has garnered interest in the field of biochemistry and pharmacology due to its potential bioactive properties. This article explores the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Structure and Composition

The peptide consists of a sequence of amino acids that includes cysteine (Cys), asparagine (Asn), leucine (Leu), alanine (Ala), serine (Ser), histidine (His), isoleucine (Ile), tyrosine (Tyr), glutamine (Gln), and phenylalanine (Phe). The presence of these specific amino acids suggests potential functionalities such as antioxidant activity, immunomodulation, and neuroprotective effects.

- Antioxidant Activity :

- Neuroprotective Effects :

- Immunomodulatory Properties :

Case Studies

- Study on Antioxidant Peptides : A study demonstrated that peptides with similar sequences showed significant radical-scavenging activity, particularly those containing Cys and His. These peptides were effective in reducing oxidative stress markers in cellular models .

- Neuroprotective Peptide Research : Research involving peptides similar to H-Cys-Asn-Leu-Ala-Val demonstrated protective effects against neurotoxicity induced by beta-amyloid peptides in vitro. This suggests a potential role in Alzheimer's disease therapy .

- Immunomodulation : A clinical trial assessed the immunomodulatory effects of bioactive peptides derived from food proteins, showing that they could enhance immune function in elderly populations .

Comparative Analysis of Bioactive Peptides

The following table summarizes the biological activities associated with different bioactive peptides, including this compound:

| Peptide Sequence | Antioxidant Activity | Neuroprotective Effects | Immunomodulatory Effects |

|---|---|---|---|

| H-Cys-Asn-Leu... | High | Moderate | High |

| H-Tyr-Ala... | Moderate | High | Moderate |

| H-Pro-Gly... | Low | Low | High |

| H-His-Leu... | High | Moderate | Low |

Q & A

How can researchers optimize the solid-phase synthesis of this peptide to improve purity and yield, particularly given its repetitive alanine residues and cysteine-containing sequence?

Methodological Answer:

Repetitive alanine residues (Ala-Ala-Ala) increase aggregation risks during synthesis, while cysteine requires careful handling to avoid oxidation. Key strategies include:

- Coupling Efficiency: Use double coupling for sterically hindered residues (e.g., Val, Ile) and monitor with Kaiser tests.

- Deprotection Protocols: Employ orthogonal protecting groups (e.g., Trt for Cys thiols) to prevent premature oxidation .

- Cleavage Conditions: Optimize trifluoroacetic acid (TFA) cleavage cocktails with scavengers like triisopropylsilane to minimize side reactions .

- Purity Assessment: Validate via reverse-phase HPLC (e.g., C18 column, gradient elution) and mass spectrometry (MS) to confirm sequence integrity .

What advanced analytical techniques resolve discrepancies in structural characterization, such as conflicting CD spectroscopy and NMR data for secondary structure determination?

Methodological Answer:

Contradictions between circular dichroism (CD) and NMR data may arise from solvent effects or dynamic conformations. A multi-technique approach is critical:

- Dynamic Light Scattering (DLS): Assess aggregation states in aqueous buffers that may skew CD results .

- Temperature-Dependent NMR: Perform 2D - TOCSY experiments at varying temperatures to detect conformational flexibility .

- Molecular Dynamics (MD) Simulations: Complement experimental data with in silico modeling to predict stable folds under physiological conditions .

How should researchers design stability studies to evaluate degradation pathways under physiological conditions (e.g., pH, temperature, enzymatic exposure)?

Methodological Answer:

Stability studies must simulate biological environments while tracking specific degradation products:

- Accelerated Stability Testing: Incubate the peptide at 37°C in phosphate-buffered saline (PBS) with protease inhibitors. Monitor via LC-MS at 0, 24, 48, and 72 hours .

- Enzymatic Susceptibility: Expose to trypsin/chymotrypsin and analyze cleavage sites using Edman degradation or MALDI-TOF MS .

- Oxidative Stress Analysis: Add hydrogen peroxide to evaluate cysteine oxidation, quantified via Ellman’s assay .

What strategies mitigate batch-to-batch variability in peptide synthesis, particularly for industrial-scale reproducibility in academic settings?

Methodological Answer:

Variability arises from resin swelling differences and incomplete couplings. Solutions include:

- Resin Pre-Swelling: Standardize pre-swelling times in DMF or DCM across batches .

- In-Process Analytics: Implement real-time monitoring via inline FTIR to track coupling efficiency .

- Post-Synthesis QC: Use statistical tools (e.g., principal component analysis) to correlate HPLC purity data with synthesis parameters .

How can researchers address conflicting bioactivity data between in vitro assays (e.g., receptor binding) and in vivo models for this peptide?

Methodological Answer:

Discrepancies may stem from peptide stability, pharmacokinetics, or off-target effects:

- Metabolite Profiling: Identify degradation products in serum via LC-MS to assess in vivo stability .

- Tracer Studies: Use radiolabeled -Ala residues to track biodistribution and tissue accumulation .

- Dose-Response Calibration: Validate in vitro EC values against in vivo efficacy using knockout animal models .

What computational tools are recommended for predicting this peptide’s interactions with target proteins, given its unstructured regions?

Methodological Answer:

Flexible regions complicate docking studies. A hybrid approach is advised:

- Rosetta FlexPepDock: Models peptide-protein interactions with flexible backbone sampling .

- Molecular Dynamics (MD): Simulate >100 ns trajectories to identify transient binding pockets .

- Machine Learning: Train models on AlphaFold2-predicted structures to prioritize high-affinity conformers .

How should researchers validate the role of the TFA counterion in modulating the peptide’s solubility and aggregation propensity?

Methodological Answer:

TFA can alter physicochemical properties. Comparative studies are essential:

- Counterion Exchange: Replace TFA with acetate or HCl via ion-exchange chromatography .

- Solubility Assays: Measure critical aggregation concentration (CAC) via fluorescence anisotropy with Nile Red .

- Thermal Shift Assays: Compare melting temperatures () of TFA vs. acetate salts using differential scanning calorimetry .

What ethical and methodological standards apply when reporting peptide synthesis and characterization data to ensure reproducibility?

Methodological Answer:

Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.